molecular formula C16H12O4 B2768795 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one CAS No. 924778-80-3

2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B2768795
CAS No.: 924778-80-3
M. Wt: 268.268
InChI Key: LIBSKBZKSKRHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a structure of high interest in medicinal chemistry due to its diverse biological activities. This compound is presented for research purposes as a potential precursor or building block in the development of novel therapeutic agents. The benzo[c]chromen-6-one core structure is structurally related to urolithins, which are known as the main bioavailable metabolites of ellagic acid and have demonstrated significant neuroprotective effects in preclinical studies . These natural metabolites and their synthetic analogs have shown promise as potential phosphodiesterase 2 (PDE2) inhibitors, a target implicated in the treatment of neurodegenerative diseases such as Alzheimer's . The specific acetyl and methyl substitutions on the core scaffold of this product are designed to modulate its lipophilicity and electronic properties, which are critical factors for optimizing blood-brain barrier penetration and target binding affinity . Beyond neuroscience, the chromanone pharmacophore is a privileged structure in drug discovery. Chroman-4-one analogs, a closely related class, have been extensively reported to exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects . Researchers can utilize this specific acetyl-functionalized derivative as a key intermediate to explore these and other structure-activity relationships, particularly in the synthesis of more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-acetyl-3-hydroxy-4-methylbenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-8-14(18)12(9(2)17)7-13-10-5-3-4-6-11(10)16(19)20-15(8)13/h3-7,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSKBZKSKRHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1O)C(=O)C)C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 6H-benzo[c]chromen-6-one exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of synthesized compounds against liver carcinoma cell lines (HEPG2) and found that certain derivatives demonstrated promising inhibitory effects with IC50 values as low as 2.70 µM . This suggests that modifications to the benzo[c]chromene structure can enhance its anticancer potential.

Phosphodiesterase Inhibition

Another significant application is in the design of phosphodiesterase inhibitors. A series of alkoxylated derivatives were synthesized and evaluated for their inhibitory effects on phosphodiesterase II, with one compound showing an IC50 value of 3.67 µM, demonstrating its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases .

Antiviral Properties

The compound has also shown activity against viral enzymes, particularly HIV proteases. Certain synthesized derivatives exhibited moderate inhibitory activities against HIV-1 aspartyl proteases, indicating their potential as antiviral agents .

Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) have revealed that variations in substituents on the benzo[c]chromene framework significantly influence biological activity. For example, modifications at specific positions have been linked to enhanced selectivity and potency against various biological targets, including cancer cells and enzymes involved in inflammatory processes .

Neuroprotective Effects

The neuroprotective properties of compounds derived from 6H-benzo[c]chromen-6-one have been explored in models of neurodegeneration. These compounds have been shown to improve cognitive function in animal models, likely due to their ability to modulate phosphodiesterase activity and enhance neuronal signaling pathways .

Synthetic Approaches

The synthesis of 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one typically involves cyclocondensation reactions between appropriate dicarbonyl compounds and formylcoumarin derivatives . Various synthetic routes have been optimized to improve yield and purity, which are crucial for subsequent biological evaluations.

Analytical Techniques

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity . These techniques ensure that the compounds are suitable for biological testing.

Case Studies

StudyCompoundApplicationFindings
This compoundAntitumor ActivityIC50 = 2.70 µM against HEPG2
Alkoxylated DerivativesPhosphodiesterase InhibitionIC50 = 3.67 µM
Various DerivativesAntiviral ActivityModerate inhibition of HIV protease

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzo[c]chromen-6-one Derivatives

Compound Name Substituents Electronic Effects Key Properties
Target Compound 2-Acetyl, 3-OH, 4-CH₃ Mixed (EWG + EDG) Enhanced fluorescence stability
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) 3-OH EDG Iron(III)-selective quenching
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one 3-OH, saturated B-ring EDG, reduced conjugation Reduced fluorescence intensity
THU-4-Ac (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one 3-OH, 4-(CH₂CH₂OH) EDG + steric effects Fluorescence enhancement with metals
4,7,9-Trihydroxy-3-methoxy-1-methyl-6H-benzo[c]chromen-6-one 4,7,9-OH, 3-OCH₃, 1-CH₃ Multiple EDG Natural origin, antioxidant potential
2-Chloro-3-propoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one 2-Cl, 3-OCH₂CH₂CH₃ EWG (Cl) + EDG (alkoxy) Altered reactivity for synthesis
  • The 4-methyl group enhances hydrophobicity, improving membrane permeability compared to hydroxylated derivatives (e.g., 4,7,9-trihydroxy analogs) . Saturated B-ring derivatives (e.g., tetrahydro analogs) exhibit diminished conjugation, leading to blue-shifted emission and lower quantum yields .

Fluorescence and Metal-Binding Properties

Table 2: Fluorescence Responses to Metal Ions

Compound Metal Interaction Fluorescence Response Selectivity
Target Compound Fe³⁺, Cu²⁺ Quenching (hypothesized) Under investigation
Urolithin B Fe³⁺ On-off quenching High selectivity for Fe³⁺
THU-4-Ac Fe³⁺, Zn²⁺ Enhancement Broad-spectrum
3-Hydroxy-7,8,9,10-tetrahydro derivative Fe³⁺ Weak quenching Low selectivity
  • Key Findings: Urolithin B demonstrates selective fluorescence quenching with Fe³⁺ due to its 3-OH group acting as a chelation site, a property less pronounced in the target compound due to steric hindrance from the 2-acetyl group . THU-4-Ac, with a 4-(1-hydroxyethyl) substituent, shows fluorescence enhancement in the presence of metals, suggesting substituent-dependent modulation of electron transitions .

Biological Activity

2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one, a member of the coumarin family, exhibits significant biological activities that have garnered attention in pharmacological research. This compound is characterized by its unique structure, which contributes to its various therapeutic potentials, particularly in neuroprotection and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C16H12O4C_{16}H_{12}O_{4}. Its structure features a chromenone core, which is essential for its biological activity. The compound can be synthesized through various methods, including alkylation reactions involving 7-hydroxy-4-methyl coumarin, highlighting its synthetic accessibility for further research applications.

Phosphodiesterase Inhibition

One of the primary biological activities of this compound is its role as a phosphodiesterase II (PDE2) inhibitor. PDE2 plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP), a vital second messenger in various signaling pathways. Inhibition of PDE2 by this compound leads to increased cAMP levels, which has been associated with enhanced cognitive functions and potential therapeutic effects in neurodegenerative diseases .

Table 1: PDE2 Inhibition Potency

CompoundIC50 (μM)Reference
This compoundNot specified
Alkoxylated derivative 1f3.67 ± 0.47

Neuroprotective Effects

Research indicates that derivatives of this compound can promote neuroprotection. For instance, the alkoxylated derivative 1f was shown to significantly improve cell viability in HT-22 cells exposed to corticosterone-induced neurotoxicity. This protective effect correlates with its ability to inhibit PDE2 activity, suggesting that modifications to the original compound can enhance its neuroprotective properties .

Antioxidant Activity

Coumarins are known for their antioxidant properties, and studies have suggested that this compound may also exhibit such activities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure of coumarins significantly influences their biological activity. Variations in substituents on the chromenone core can lead to different levels of potency against specific biological targets. For example, the introduction of alkoxy groups has been shown to enhance PDE2 inhibition and improve blood-brain barrier penetration .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Alkoxy substitutionEnhanced PDE2 inhibition
Hydroxyl group presenceIncreased antioxidant activity

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the benzo[c]chromen series. A notable study synthesized various derivatives and evaluated their inhibitory effects on PDE2. The results indicated that certain structural modifications could yield compounds with potent inhibitory effects comparable to established inhibitors like BAY 60-7550 .

Moreover, another study highlighted the potential cytotoxic effects against cancer cell lines, suggesting that these compounds could be explored further for anticancer therapies .

Q & A

Q. What synthetic methodologies are recommended for 2-acetyl-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted chromene aldehydes with silyloxy dienes, as demonstrated for analogous benzo[c]chromen-6-ones . Optimization involves adjusting catalysts (e.g., ZrCl₄ for acid-mediated cyclization ), temperature (85–120°C), and solvent systems (e.g., solvent-free conditions for eco-friendly synthesis ). For scalability, the Hurtley reaction has been adapted to synthesize key intermediates under controlled pH and temperature .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Essential techniques include:
  • ¹H/¹³C NMR : To confirm substituent positions (e.g., acetyl, methyl, hydroxyl groups) and aromatic proton environments .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the chromenone core) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for acetyl and methyl substituents .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, if applicable .

Q. What safety protocols should researchers follow when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to acute toxicity risks (oral, dermal, inhalation; Category 4 hazards) .
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituents (e.g., acetyl, methyl, hydroxyl) influence fluorescence properties and metal-ion interactions?

  • Methodological Answer : Substituents modulate fluorescence via electronic effects:
  • Hydroxyl Groups : Enable chelation with Fe(III), causing fluorescence quenching ("off" state) .
  • Acetyl/Methyl Groups : Electron-withdrawing/donating effects alter HOMO-LUMO gaps, shifting emission wavelengths. For example, 4-methyl analogs show enhanced fluorescence in hydrophobic environments .
  • Experimental Design : Use UV-Vis and fluorescence titration (λex = 300–400 nm) in buffered solutions (pH 7.4) to quantify binding constants (Ka) with metals like Fe(III) or Cu(II) .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotection vs. radioprotection)?

  • Methodological Answer : Discrepancies arise from substituent-dependent bioactivity and assay conditions:
  • Structure-Activity Relationship (SAR) Studies : Compare methyl/acetyl-substituted analogs (e.g., phosphodiesterase II inhibition in neuroprotection vs. radioprotective SG-series derivatives ).
  • Dose-Response Analysis : Use in vitro models (e.g., SH-SY5Y neurons for neuroprotection ; clonogenic assays for radioprotection ).
  • Mechanistic Profiling : Employ molecular docking to predict binding affinities with targets like PDE2 or DNA repair enzymes .

Q. How can diastereodivergent synthesis improve access to stereoisomers of benzo[c]chromen-6-one derivatives?

  • Methodological Answer :
  • Catalytic Systems : Modular dialkoxyprolinol catalysts enable domino Michael/Michael/hemiacetalization reactions, yielding diastereomers with >98:2 selectivity .
  • Oxidation Steps : Post-synthesis oxidation (e.g., PCC or TEMPO/NaClO) converts intermediates to the final chromenone structure while preserving stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.